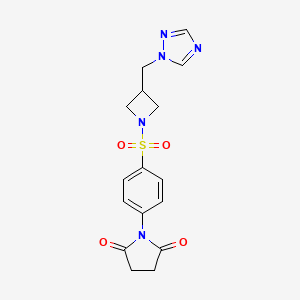
1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3S with a molecular weight of 320.37 g/mol. The structure features a pyrrolidine ring fused with a triazole moiety, which is known for its diverse biological activities.
The primary mechanism of action for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against:
- MCF-7 (breast cancer) : The compound induces apoptosis in MCF-7 cells, leading to significant inhibition of cell proliferation. Studies report an IC50 value indicating effective dose-response relationships .
- HCT-116 (colon cancer) : Similar inhibitory effects have been observed in colon cancer cell lines, suggesting a broad-spectrum anticancer potential.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Preliminary studies suggest its efficacy against multiple bacterial strains, which could be beneficial in developing new antibiotics .
Pharmacokinetics
Pharmacokinetic studies predict favorable drug-likeness characteristics for this compound, including good solubility and permeability profiles. These properties are critical for ensuring adequate bioavailability when administered.
Case Studies
Several studies have investigated the biological activity of related compounds and their implications:
- Study on Triazole Derivatives : A comprehensive review highlighted that modifications to triazole-containing compounds can significantly enhance their anticancer and antimicrobial activities. The presence of specific substituents was found to optimize these effects .
- In Vivo Studies : Animal model studies have shown that similar pyrrolidine derivatives can reduce tumor growth in xenograft models, further supporting their potential as therapeutic agents in oncology .
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that compounds like this compound can modulate signaling pathways associated with cell survival and apoptosis, particularly through the regulation of proteins involved in the PI3K/AKT pathway .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | ~1.27 µM | Induces apoptosis |
| Anticancer | HCT-116 | Not specified | Induces apoptosis |
| Antimicrobial | Various strains | Not specified | Inhibits bacterial growth |
Propriétés
IUPAC Name |
1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c22-15-5-6-16(23)21(15)13-1-3-14(4-2-13)26(24,25)20-8-12(9-20)7-19-11-17-10-18-19/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZLIADVGHRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














